methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

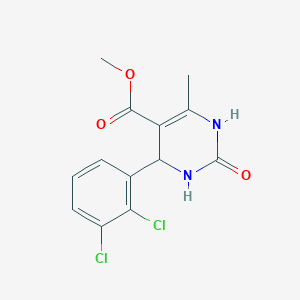

Methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidone derivative characterized by a 2,3-dichlorophenyl substituent at the 4-position and a methyl ester group at the 5-position.

Properties

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O3/c1-6-9(12(18)20-2)11(17-13(19)16-6)7-4-3-5-8(14)10(7)15/h3-5,11H,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQGXYPVZDQBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart function .

Mode of Action

This compound acts as a calcium channel blocker . It stabilizes the voltage-gated L-type calcium channels in their inactive conformation, thereby inhibiting the influx of calcium ions into the smooth muscle cells . This prevents calcium-dependent myocyte contraction and vasoconstriction .

Biochemical Pathways

The compound’s action on L-type calcium channels affects the calcium signaling pathway . By blocking calcium influx, it disrupts the normal contraction and relaxation cycle of the vascular smooth muscle cells. This leads to vasodilation, or the widening of blood vessels, which reduces peripheral vascular resistance and lowers blood pressure .

: Felodipine - Wikipedia : Felodipine: Uses, Interactions, Mechanism of Action | DrugBank Online

Biological Activity

Methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H12Cl2N2O3

- Molecular Weight : 315.16 g/mol

- CAS Number : Not specifically listed but related compounds can be found under different CAS numbers.

Synthesis and Structural Characteristics

The synthesis of pyrimidine derivatives has been widely studied. This compound can be synthesized through various methods involving the reaction of appropriate precursors. The structural characteristics are confirmed through spectral data such as NMR and mass spectrometry.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance:

- Inhibition of COX Enzymes : Compounds similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

Pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown that related compounds exhibit antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

3. Anticancer Potential

Pyrimidines are recognized for their anticancer properties:

- Cell Line Studies : Some derivatives have been tested against HeLa cells (cervical cancer) and exhibited cytotoxic effects, indicating potential as anticancer agents .

Case Study 1: Anti-inflammatory Effects

A study conducted by Atatreh et al. synthesized several pyrazolo[3,4-d]pyrimidine derivatives that showed significant in vitro anti-inflammatory activity by suppressing COX-2 activity . The findings suggest that the incorporation of electron-releasing substituents enhances the anti-inflammatory potency.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antibacterial properties of various pyrimidine derivatives, it was found that specific substitutions on the pyrimidine ring significantly improved antimicrobial activity against both gram-positive and gram-negative bacteria .

Summary of Biological Activities

Comparison with Similar Compounds

Thymidine Phosphorylase (TP) Inhibition

Substituents modulate TP inhibition, a key target in anticancer drug development. Selected IC₅₀ values:

Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance TP inhibition, suggesting that the 2,3-dichlorophenyl group (moderately electron-withdrawing) may confer comparable activity. However, steric hindrance from ortho-substituted chlorines could reduce binding efficiency compared to para-substituted analogs .

Cytotoxicity Profiles

Cytotoxicity varies with substituent polarity and size:

Bulkier substituents like bromine or ethoxy groups correlate with higher IC₅₀ values (lower cytotoxicity). The 2,3-dichlorophenyl group, being smaller than bromine, may improve cytotoxicity, but this requires experimental validation .

Structural Modifications and Enzyme Inhibition

- Ester Group Effects : Methyl esters generally enhance metabolic stability compared to ethyl esters, as seen in higher IC₅₀ values for ethyl analogs .

- Halogen Positioning : 2,3-Dichlorophenyl derivatives are rare in the literature compared to 2,4- or 3,4-substituted analogs. The ortho-chlorines may hinder rotational freedom, affecting interactions with enzyme active sites .

Q & A

Q. What are the established synthetic routes for methyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, and how can yield be optimized?

Methodological Answer: Synthesis typically involves a Biginelli-like condensation reaction. Key steps include:

- Step 1: Condensation of 2,3-dichlorobenzaldehyde with methyl acetoacetate and urea/thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) .

- Step 2: Cyclization to form the tetrahydropyrimidine ring, often catalyzed by Lewis acids (e.g., ZnCl₂) or via microwave-assisted heating to reduce reaction time .

- Optimization: Yield improvements (e.g., from 50% to >75%) are achieved by:

- Solvent selection (polar aprotic solvents like DMF enhance cyclization ).

- Temperature control (reflux at 80–100°C minimizes side products ).

- Catalyst screening (e.g., Fe³⁺ or CeCl₃·7H₂O for regioselective outcomes ).

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 2,3-dichlorophenyl protons at δ 7.2–7.8 ppm; ester carbonyl at ~δ 165 ppm) .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O bond at 1.22 Å) and dihedral angles to confirm chair conformation of the tetrahydropyrimidine ring .

- Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C: 46.72% observed vs. 46.78% calculated) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer: Standardized assays include:

- Antimicrobial Screening: Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or cyclooxygenase (COX) to evaluate binding affinity .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer: Regioselectivity in Biginelli reactions is influenced by:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl on phenyl) direct cyclization to the para position. Use substituent-specific aldehydes (e.g., 2,3-dichlorobenzaldehyde) to control regiochemistry .

- Catalyst Design: Asymmetric catalysts (e.g., chiral Brønsted acids) can enforce enantioselectivity in the tetrahydropyrimidine ring .

- Solvent Polarity: Higher polarity solvents stabilize transition states favoring the desired regioisomer .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions arise from assay variability or structural analogs. Mitigation involves:

- Standardized Protocols: Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- SAR Studies: Compare analogs (e.g., methyl vs. ethyl esters, chloro vs. bromo substituents) to isolate activity trends .

- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify outliers .

Q. How can reaction conditions be optimized for green chemistry compliance?

Methodological Answer:

- Solvent-Free Synthesis: Mechanochemical grinding of reactants reduces waste .

- Recyclable Catalysts: Immobilized ionic liquids (e.g., [BMIM]BF₄ on silica) enable reuse for 5+ cycles without yield loss .

- Microwave Assistance: Reduces energy use (30-minute vs. 12-hour reflux) and improves atom economy .

Q. What computational approaches elucidate its mechanism of action?

Methodological Answer:

- Docking Simulations: AutoDock Vina predicts binding to COX-2 (binding energy ≤ -8.5 kcal/mol) .

- MD Simulations: GROMACS models assess stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR Models: Matched molecular pair analysis correlates logP values with antimicrobial potency (R² > 0.85) .

Q. How do structural modifications impact its pharmacokinetic profile?

Methodological Answer:

- Ester vs. Amide Derivatives: Amide analogs show improved metabolic stability (t₁/₂ increased from 2h to 6h in liver microsomes) .

- Halogen Substitution: Fluorine at the meta position enhances blood-brain barrier penetration (PAMPA assay) .

- LogP Optimization: Introducing hydrophilic groups (e.g., -OH) reduces logP from 3.2 to 2.1, improving solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.